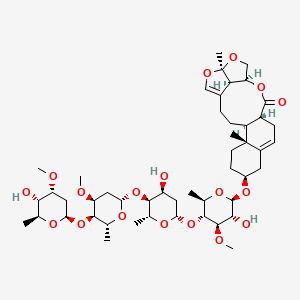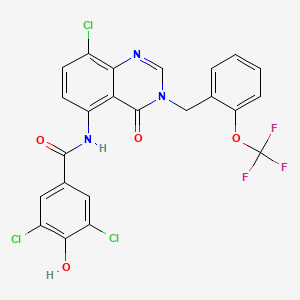
Hsd17B13-IN-49
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-49 is a compound that has garnered significant interest in recent years due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), which is a liver-specific, lipid droplet-associated protein. HSD17B13 has been implicated in the progression of liver diseases, making it a promising target for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-49 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-49 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Applications De Recherche Scientifique
Hsd17B13-IN-49 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: The compound is employed in biological studies to investigate the molecular mechanisms underlying liver diseases.
Medicine: this compound is being explored as a potential therapeutic agent for treating NAFLD and NASH.
Industry: The compound’s inhibitory effects on HSD17B13 make it a candidate for drug development and pharmaceutical applications .
Mécanisme D'action
Hsd17B13-IN-49 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The compound interacts with the active site of HSD17B13, blocking its enzymatic activity and preventing the conversion of substrates involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used in similar research applications.
HSD17B13-IN-1: A compound with similar inhibitory effects on HSD17B13, but with different chemical properties.
Uniqueness
Hsd17B13-IN-49 is unique due to its high selectivity and potency in inhibiting HSD17B13. This makes it a valuable tool for studying the enzyme’s role in liver diseases and for developing potential therapeutic agents. Its distinct chemical structure also allows for specific interactions with the active site of HSD17B13, enhancing its inhibitory effects .
Propriétés
Formule moléculaire |
C23H13Cl3F3N3O4 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
3,5-dichloro-N-[8-chloro-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H13Cl3F3N3O4/c24-13-5-6-16(31-21(34)12-7-14(25)20(33)15(26)8-12)18-19(13)30-10-32(22(18)35)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34) |
Clé InChI |
LKIGZIVAJCVUOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


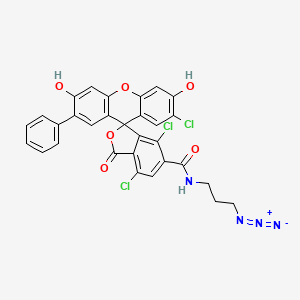
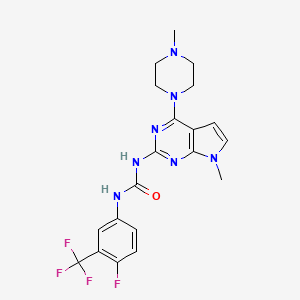

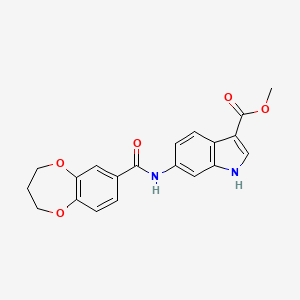

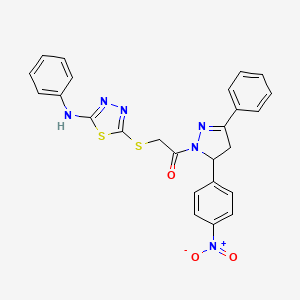

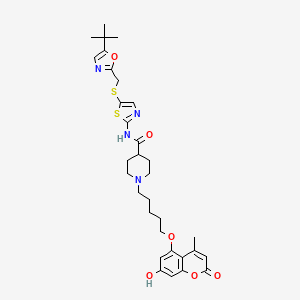
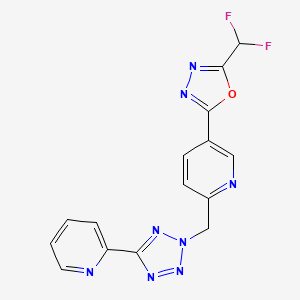
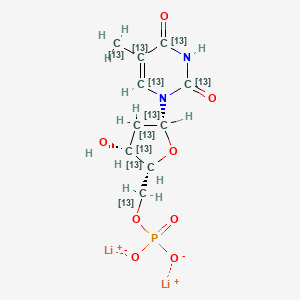

![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

